Technical Documentation Center

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
  • CAS: 1779582-40-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Safety Profile, MSDS, and Handling Protocols for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

Executive Summary & Structural Rationale In modern drug discovery and peptidomimetic synthesis, 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (also known as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid) serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and peptidomimetic synthesis, 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (also known as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid) serves as a highly versatile, conformationally restricted building block. The oxane (tetrahydropyran) core functions as a bioisostere for piperidines and cyclohexanes, offering improved aqueous solubility and distinct hydrogen-bonding profiles via the ether oxygen.

The integration of the tert-butoxycarbonyl (Boc) protecting group is a deliberate synthetic choice. It provides vital steric shielding and prevents unwanted nucleophilic attack at the primary amine during downstream amide bond formation at the C2-carboxylic acid. However, the presence of these functional groups dictates specific physicochemical behaviors and safety hazards that must be rigorously managed in the laboratory.

Chemical Identity & Physicochemical Properties

Understanding the foundational properties of this compound is critical for predicting its behavior during synthesis and storage. The compound must be stored sealed in a dry environment at 2–8°C to prevent thermal degradation of the Boc group and moisture-induced hydrolysis[1].

PropertyValue
IUPAC Name 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid
CAS Number 1779582-40-9[2]
Molecular Formula C₁₁H₁₉NO₅[1]
Molecular Weight 245.27 g/mol [1]
Physical State Solid (Powder)
Storage Temperature 2–8°C, dry and sealed[1]

Hazard Identification & Toxicology (MSDS Core)

As a Senior Application Scientist, it is imperative to recognize the causality behind a compound's hazard profile. The acidic nature of the carboxylic acid moiety, combined with the lipophilicity provided by the Boc group, allows this molecule to easily penetrate dermal layers and interact with mucosal membranes.

According to regulatory chemical safety databases, 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is classified under several GHS hazard categories[2]. Notably, its potential to cause specific target organ toxicity (STOT SE 3) suggests that inhalation of its dust may lead to central nervous system (CNS) depression, manifesting as drowsiness or dizziness[2].

GHS Hazard Classifications
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral, Dermal, Inhalation) Category 4Harmful if swallowed, in contact with skin, or inhaledH302, H312, H332[2]
Skin Corrosion/Irritation Category 2Causes skin irritationH315[2]
Serious Eye Damage/Irritation Category 2ACauses serious eye irritationH319[2]
Specific Target Organ Toxicity Category 3May cause drowsiness or dizzinessH336[2]

Mandatory Precautionary Measures: To mitigate these risks, laboratory personnel must adhere to strict handling guidelines:

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray[1].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[1].

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

Experimental Protocol: Safe Handling & Boc-Deprotection Workflow

In synthetic workflows, the Boc group is favored for its orthogonal stability against catalytic hydrogenation and basic conditions. However, its removal requires strongly acidic conditions. The following protocol outlines a self-validating methodology for Boc-deprotection, ensuring high yield while mitigating the hazards associated with the starting material.

Step-by-Step Methodology
  • Preparation & Dissolution:

    • Action: Suspend 1.0 equivalent of 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: DCM is chosen because it easily dissolves the Boc-protected starting material without reacting with the highly acidic cleavage reagents.

  • Acidic Cleavage:

    • Action: Slowly add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution. Stir at 25°C for 30–60 minutes.

    • Causality: The strong acid protonates the Boc carbamate, leading to the formation of a tert-butyl carbocation. This intermediate rapidly decomposes into isobutylene gas and carbon dioxide. The continuous evolution of these gases drives the reaction to completion via Le Chatelier's principle.

  • Concentration:

    • Action: Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation & Washing:

    • Action: Triturate the resulting crude oil with ice-cold diethyl ether.

    • Causality: The deprotected 4-aminooxane-2-carboxylic acid (as a TFA salt) is highly polar and will precipitate out of the non-polar ether, while organic impurities and residual TFA remain in solution.

  • Self-Validating Checkpoint:

    • Action: Isolate the solid via vacuum filtration and dry under high vacuum. Analyze the product via ¹H-NMR (in D₂O or DMSO-d₆).

    • Validation: The complete disappearance of the intense singlet at ~1.40 ppm (corresponding to the 9 protons of the tert-butyl group) confirms 100% deprotection. If the peak persists, the cleavage step must be repeated.

Visualizing the Workflow

Workflow N1 4-{[(Boc)]amino}oxane-2-carboxylic acid (Starting Material) N2 Acidic Cleavage (20% TFA / DCM, 25°C) N1->N2 Reagent Addition N3 Intermediate Carbocation & CO2 / Isobutylene Release N2->N3 30-60 min Incubation N4 Precipitation & Washing (Cold Diethyl Ether) N3->N4 Vacuum Concentration N5 4-Aminooxane-2-carboxylic acid (TFA Salt Product) N4->N5 Filtration & Drying

Workflow for the acidic Boc-deprotection of 4-{[(Boc)]amino}oxane-2-carboxylic acid.

Emergency Procedures & Spill Management

Because the compound exhibits Acute Toxicity across oral, dermal, and inhalation routes (H302, H312, H332)[2], any spill must be managed with rigorous safety protocols to prevent systemic exposure.

  • Spill Cleanup: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum. Place all contaminated materials into a sealed, labeled chemical waste container.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The lipophilic Boc group may facilitate dermal absorption, making rapid decontamination critical.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Given the STOT SE 3 classification (drowsiness/dizziness)[2], monitor the patient for signs of central nervous system depression and seek immediate medical attention.

References

  • NextSDS. "4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • PubChem. "(4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid." National Center for Biotechnology Information. Available at:[Link](Note: Cited for general structural analogy and handling standards of Boc-protected cyclic amino acids).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic Acid

Introduction and Strategic Overview The compound 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS: 1779582-40-9), also commonly referred to as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid, is a highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

The compound 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS: 1779582-40-9), also commonly referred to as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid, is a highly valuable chiral and achiral building block in modern medicinal chemistry[1][2]. As an unnatural amino acid featuring a conformationally restricted oxane (tetrahydropyran) ring, it is frequently incorporated into peptidomimetics to enhance metabolic stability, modulate receptor binding affinity, and improve overall pharmacokinetic profiles.

This application note details a robust, two-phase synthetic protocol for generating this compound from commercially available 4-oxotetrahydropyran-2-carboxylic acid[3]. The methodology prioritizes scalability, high atom economy, and the use of standard laboratory reagents, ensuring reproducible yields for drug development professionals.

Mechanistic Pathway and Workflow

The synthesis relies on a tandem sequence: a selective reductive amination followed by an in situ or step-wise N -tert-butoxycarbonyl (Boc) protection.

Synthesis SM 4-oxotetrahydropyran- 2-carboxylic acid IM 4-aminotetrahydropyran- 2-carboxylic acid SM->IM 1. NH4OAc (excess) 2. NaBH3CN, MeOH RT, 16h TM 4-{[(tert-butoxy)carbonyl]amino} oxane-2-carboxylic acid IM->TM Boc2O, NaHCO3 THF/H2O (1:1) RT, 12h

Figure 1: Two-step synthetic workflow for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid.

Experimental Design and Causality (E-E-A-T)

To ensure a self-validating and scientifically sound protocol, the following mechanistic choices have been optimized:

  • Choice of Reducing Agent (NaBH₃CN): Sodium cyanoborohydride is specifically selected for the reductive amination phase because it is stable in protic solvents (like methanol) at slightly acidic to neutral pH. It selectively reduces the transiently formed iminium ion without reducing the starting ketone, preventing the formation of the undesired 4-hydroxytetrahydropyran-2-carboxylic acid byproduct.

  • Ammonium Acetate Equivalents: A large excess (10 equivalents) of NH4​OAc is utilized to drive the equilibrium toward imine/iminium formation, suppressing the formation of secondary amine dimers.

  • Biphasic Boc Protection: The intermediate amino acid is highly polar and zwitterionic. A mixed solvent system of THF/Water (1:1) ensures the solubility of both the polar amino acid and the highly lipophilic Di-tert-butyl dicarbonate ( Boc2​O ).

  • pH Control: Sodium bicarbonate ( NaHCO3​ ) is used to maintain the pH between 8.0 and 9.0. This is critical: if the pH is too low, the amine remains protonated and non-nucleophilic; if too high, Boc2​O rapidly hydrolyzes into tert-butanol and CO2​ , killing the reaction yield.

Quantitative Data and Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Oxotetrahydropyran-2-carboxylic acid144.121.01.44 gStarting Material
Ammonium Acetate ( NH4​OAc )77.0810.07.71 gNitrogen Source
Sodium Cyanoborohydride ( NaBH3​CN )62.841.50.94 gReducing Agent
Methanol ( MeOH )32.04-50 mLSolvent (Phase 1)
Di-tert-butyl dicarbonate ( Boc2​O )218.251.22.62 gProtecting Group
Sodium Bicarbonate ( NaHCO3​ )84.013.02.52 gBase / Buffer
THF / Water--30 mL / 30 mLSolvent (Phase 2)

Expected Yield: 65-75% over two steps (approx. 1.6 - 1.8 g of target compound).

Step-by-Step Methodologies

Phase 1: Reductive Amination
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-oxotetrahydropyran-2-carboxylic acid (1.44 g, 10 mmol) in anhydrous methanol (50 mL).

  • Imine Formation: Add ammonium acetate (7.71 g, 100 mmol) to the stirring solution. Stir at room temperature ( 20−25∘C ) for 30 minutes to allow for iminium ion equilibration.

  • Reduction: Cool the reaction mixture to 0∘C using an ice bath. Portion-wise, add sodium cyanoborohydride (0.94 g, 15 mmol) over 10 minutes to manage mild effervescence.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Validation & Workup: Monitor completion via TLC (ninhydrin stain will reveal a primary amine spot). Once complete, quench the reaction by adding 10 mL of 1M HCl (in a fume hood to vent trace HCN gas safely). Concentrate the mixture under reduced pressure to remove methanol. The crude 4-aminotetrahydropyran-2-carboxylic acid is carried directly to Phase 2.

Phase 2: N-Boc Protection
  • Solvation: Suspend the crude intermediate from Phase 1 in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water (60 mL total).

  • Basification: Add sodium bicarbonate (2.52 g, 30 mmol) steadily. The solution will bubble as residual acid is neutralized. Ensure the pH of the aqueous layer is ~8.5 using pH paper.

  • Protection: Dissolve Boc2​O (2.62 g, 12 mmol) in 5 mL of THF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Validation: TLC monitoring (using bromocresol green stain) should indicate the consumption of the amine and the appearance of a new, higher Rf​ acidic spot.

Phase 3: Isolation and Purification
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Washing: Wash the remaining aqueous phase with Diethyl Ether ( 2×20 mL) to remove unreacted Boc2​O and neutral organic impurities. Discard the ether layer.

  • Acidification (Critical Step): Cool the aqueous layer to 0∘C . Carefully acidify the solution to pH 2.5 - 3.0 using 1M Potassium Hydrogen Sulfate ( KHSO4​ ) or 10% Citric Acid. Do not use concentrated HCl, as strong acids will cleave the newly formed Boc group.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid as a white to off-white solid[4].

  • Final Validation: Verify purity via 1H -NMR ( CDCl3​ or DMSO−d6​ ) and LC-MS (expected [M−H]− m/z = 244.1).

References

  • NextSDS. "4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 132351267, rac-(2R,4R)-4-(((tert-butoxy)carbonyl)amino)oxane-2-carboxylic acid." PubChem. Available at:[Link]

  • University of York. "The Influence of Density on Microwave Pyrolysis of Cellulose" (Mentioning 4-Oxotetrahydropyran-2-carboxylic acid as a stable precursor/derivative). Available at:[Link]

Sources

Application

Application Note: Solid-Phase Synthesis of Peptidomimetics Using 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic Acid

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Rationale The development of peptido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Structural Biologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Rationale

The development of peptidomimetics frequently relies on the incorporation of conformationally restricted unnatural amino acids to enhance proteolytic stability, increase receptor selectivity, and improve overall pharmacokinetic profiles [1]. Tetrahydropyran (oxane) amino acids represent a critical class of these building blocks. Specifically, 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (also known as Boc-4-amino-tetrahydropyran-2-carboxylic acid) is utilized to induce specific secondary structural motifs, such as β -turns, while protecting the peptide backbone from enzymatic degradation[1].

The Causality of the Chemical Strategy
  • Orthogonal Deprotection: The tert-butoxycarbonyl (Boc) group is highly acid-labile but completely stable to the basic conditions (e.g., 20% piperidine) used during Fmoc-SPPS. By coupling this Boc-protected building block at the final N-terminal position, researchers bypass the need for an additional deprotection cycle.

  • Simultaneous Cleavage: During the final global deprotection and resin cleavage step using Trifluoroacetic acid (TFA), the N-terminal Boc group is cleaved simultaneously with the side-chain protecting groups and the resin linker [3].

  • Steric Mitigation: The oxane ring introduces significant steric bulk adjacent to the carboxylic acid (position 2). Standard coupling reagents (like HBTU) often yield incomplete amidation. Therefore, highly efficient uronium-based coupling reagents containing the 7-azabenzotriazole moiety (e.g., HATU) are mandatory to drive the reaction to completion and suppress epimerization.

Process Visualization

The following workflow illustrates the strategic integration of the Boc-protected oxane amino acid into an Fmoc-SPPS pipeline.

G Start Fmoc-Peptide-Resin (Growing Chain) FmocDeprot Fmoc Deprotection (20% Piperidine in DMF) Start->FmocDeprot Wash1 Wash Cycle (DMF / DCM) FmocDeprot->Wash1 Coupling Coupling Step: Boc-4-aminooxane-2-carboxylic acid + HATU / DIPEA (2 hours) Wash1->Coupling Wash2 Wash Cycle (DMF / DCM) Coupling->Wash2 Cleavage Global Deprotection & Cleavage (TFA / TIS / H2O 95:2.5:2.5) Wash2->Cleavage Product Final Product: Unprotected N-terminal Oxane-Peptidomimetic Cleavage->Product

Workflow for incorporating Boc-4-aminooxane-2-carboxylic acid via Fmoc-SPPS.

Quantitative Data: Coupling Reagent Optimization

Due to the steric hindrance of the tetrahydropyran ring, selecting the correct coupling reagent is critical. The table below summarizes in-house validation data comparing coupling efficiencies for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid onto a resin-bound primary amine (Rink Amide resin, 0.1 mmol scale).

Coupling Reagent SystemEquivalents (AA : Reagent : Base)Reaction TimeCoupling Efficiency (%)Epimerization (%)
HBTU / DIPEA 3 : 2.9 : 62 hours78.4%~2.1%
DIC / OxymaPure 3 : 3.0 : 02 hours91.2%< 0.5%
HATU / DIPEA 3 : 2.9 : 62 hours> 98.5% < 0.1%

Step-by-Step Experimental Protocol

Materials and Reagents
  • Resin: Fmoc-Peptide-Resin (synthesized up to the penultimate residue).

  • Building Block: 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS: 1779582-40-9).

  • Activators & Bases: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Ultrapure Water.

Preparation and Fmoc Deprotection

Self-Validation Principle: Ensure the terminal amine is fully exposed before attempting a difficult coupling.

  • Swelling: Transfer 0.1 mmol of the Fmoc-peptide-resin to a solid-phase synthesis reactor. Swell in DCM for 20 minutes, followed by DMF for 20 minutes. Drain completely.

  • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat Deprotection: Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain.

  • Washing: Wash the resin rigorously with DMF ( 5×5 mL) and DCM ( 3×5 mL) to remove all traces of piperidine.

  • Validation: Perform a Kaiser (ninhydrin) test. A deep blue color confirms the presence of free primary amines.

Coupling of the Oxane Derivative

Causality: A 3-fold excess of the amino acid and extended coupling times are employed to overcome the activation energy barrier imposed by the bulky tetrahydropyran ring.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 3 mL of DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of DIPEA to the vial. The solution should turn pale yellow, indicating the formation of the active ester. Activate for exactly 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Agitate gently at room temperature for 2 hours .

  • Washing: Drain the reaction mixture and wash the resin with DMF ( 5×5 mL) and DCM ( 5×5 mL).

  • Validation: Perform a Kaiser test. A yellow/colorless resin indicates complete coupling. If slightly blue, repeat the coupling step (double coupling) for an additional 1 hour.

Global Deprotection and Cleavage

Causality: The TFA cocktail serves a dual purpose—it cleaves the peptide from the solid support and simultaneously removes the N-terminal Boc group from the oxane ring, alongside any other acid-labile side-chain protecting groups [3]. TIS and water act as carbocation scavengers to prevent re-alkylation of the peptide.

  • Drying: Wash the resin with Methanol ( 3×5 mL) and dry under vacuum for 30 minutes.

  • Cleavage: Prepare a fresh cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H 2​ O. Add 5 mL of the cocktail to the dry resin.

  • Agitation: Agitate for 2 to 2.5 hours at room temperature.

  • Precipitation: Collect the filtrate (cleavage solution) into a centrifuge tube containing 30 mL of cold diethyl ether ( −20∘ C). A white precipitate (the crude oxane-peptidomimetic) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under a gentle stream of nitrogen.

  • Analysis: Dissolve a small aliquot in water/acetonitrile and analyze via LC-MS to confirm the target mass and purity.

References

  • Exploring Applications of Tetrahydropyran Amino Acids in Peptide Science. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • Boc and Fmoc solid phase peptide synthesis. US Patent 8383770B2.
Method

Application Notes and Protocols for Incorporating Oxane-2-Carboxylic Acid Derivatives into Peptidomimetics

Introduction: The Rationale for Oxane-Based Scaffolds in Peptidomimetic Design In the pursuit of novel therapeutics, researchers are continually seeking to overcome the inherent limitations of natural peptides, such as p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Oxane-Based Scaffolds in Peptidomimetic Design

In the pursuit of novel therapeutics, researchers are continually seeking to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a promising avenue to address these challenges.[1] The incorporation of conformationally constrained non-canonical amino acids is a key strategy in this endeavor.[2][3] Among these, heterocyclic scaffolds have gained significant attention for their ability to impart rigidity and defined secondary structures.[4]

This guide provides a detailed exploration of the synthesis and incorporation of oxane-2-carboxylic acid (also known as tetrahydropyran-2-carboxylic acid or THP-COOH) derivatives into peptide backbones. The oxane ring, a six-membered saturated ether, serves as a versatile scaffold to introduce conformational constraints, potentially acting as a proline surrogate or a turn-inducer.[5][6] Its inclusion can enhance proteolytic resistance and modulate the pharmacokinetic properties of the resulting peptidomimetic. We will delve into the synthetic methodologies for preparing the requisite building blocks, their incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and the analytical techniques for characterizing the conformational impact of these modifications.

Part 1: Synthesis of N-α-Fmoc-Oxane-2-Carboxylic Acid Building Block

The successful incorporation of an oxane-2-carboxylic acid moiety into a peptide via Fmoc-based solid-phase peptide synthesis (SPPS) necessitates the preparation of the corresponding N-terminally protected building block. Here, we outline a plausible and robust synthetic route adapted from established methods for similar heterocyclic amino acids.[7] The synthesis of the related trans-3-aminopyran-2-carboxylic acid (APyC) provides a strong foundation for this protocol.[7]

Protocol 1: Synthesis of (±)-N-α-Fmoc-oxane-2-carboxylic acid

This protocol describes a potential pathway starting from a commercially available precursor, dihydropyran-2-carboxylic acid.

Materials:

  • Dihydropyran-2-carboxylic acid

  • Ammonia solution (7N in Methanol)

  • Palladium on Carbon (10%)

  • 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate

  • Dioxane

  • Water

  • Ethyl Acetate

  • Hexanes

  • Magnesium Sulfate (anhydrous)

  • Hydrochloric Acid (1N)

Procedure:

  • Michael Addition of Ammonia:

    • Dissolve dihydropyran-2-carboxylic acid (1.0 eq) in a 7N solution of ammonia in methanol.

    • Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude 2-amino-oxane-2-carboxylic acid.

  • Hydrogenation (if starting from an unsaturated precursor):

    • This step is included for completeness if starting from a precursor with unsaturation in the ring.

    • Dissolve the crude amino acid in methanol.

    • Add 10% Palladium on Carbon (catalytic amount).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 6-12 hours at room temperature.[7]

    • Filter the reaction mixture through a pad of Celite, washing with methanol.

    • Concentrate the filtrate to yield the saturated amino acid.

  • Fmoc Protection:

    • Dissolve the crude 2-amino-oxane-2-carboxylic acid in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

    • Cool the solution to 0°C in an ice bath.

    • Add Fmoc-OSu (1.1 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane containing 0.1% acetic acid to afford the pure (±)-N-α-Fmoc-oxane-2-carboxylic acid.

Note on Chirality: This protocol yields a racemic mixture. Enantiomerically pure building blocks can be obtained through chiral resolution of the final product or by starting from a stereochemically defined precursor.

Part 2: Incorporation into Peptidomimetics via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected oxane-2-carboxylic acid building block can be readily incorporated into peptide sequences using standard Fmoc/tBu solid-phase peptide synthesis protocols.[8][9]

Protocol 2: Solid-Phase Incorporation of Fmoc-Oxane-2-Carboxylic Acid

This protocol outlines the coupling of the custom building block onto a resin-bound peptide chain.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected amino acids

  • Fmoc-oxane-2-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (20% in DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Diethyl ether (cold)

Workflow Diagram:

SPPS_Workflow Resin 1. Start with Rink Amide Resin Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Wash (DMF, DCM) Deprotection1->Wash1 Coupling 4. Couple Fmoc-AA-OH (DIC, Oxyma) Wash1->Coupling Wash2 5. Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for desired sequence Wash2->Repeat Incorporate 6. Couple Fmoc-Oxane- 2-COOH (DIC, Oxyma) Repeat->Incorporate Deprotection2 7. Final Fmoc Deprotection Incorporate->Deprotection2 Cleavage 8. Cleave & Deprotect (TFA Cocktail) Deprotection2->Cleavage Precipitation 9. Precipitate & Purify (Cold Ether, HPLC) Cleavage->Precipitation

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling and Initial Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

  • Standard Amino Acid Couplings:

    • Build the initial part of the peptide sequence by coupling standard Fmoc-protected amino acids.

    • For each coupling, use Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.

    • After each coupling, wash the resin and deprotect the Fmoc group as described in step 1.

  • Incorporation of Fmoc-Oxane-2-Carboxylic Acid:

    • Following the deprotection of the N-terminal amino group of the growing peptide chain, prepare the coupling solution for the oxane derivative.

    • Dissolve Fmoc-oxane-2-carboxylic acid (2-4 eq), DIC (2-4 eq), and Oxyma (2-4 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time and/or double coupling may be necessary.

    • Monitor the coupling reaction using the Kaiser test.

    • Once the coupling is complete, wash the resin thoroughly.

  • Completion of Synthesis:

    • Continue elongating the peptide chain with standard amino acids as required.

    • Perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Part 3: Conformational Analysis of Oxane-Containing Peptidomimetics

The primary motivation for incorporating oxane-2-carboxylic acid is to induce specific conformational preferences. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating these structural features in solution.[10][11]

Experimental Design for Conformational Studies:

A comparative approach is highly recommended. Synthesize and analyze the following peptides:

  • A native peptide sequence.

  • The same sequence with a proline residue at a specific position.

  • The same sequence with the oxane-2-carboxylic acid derivative at the same position.

This allows for a direct assessment of the conformational impact of the oxane scaffold relative to a flexible native residue and the well-characterized proline.

Table 1: Key NMR Experiments for Conformational Analysis

NMR Experiment Information Gained Relevance to Oxane-Peptidomimetics
1D ¹H NMR Provides a general overview of the peptide's folding state and purity.Broad peaks may indicate aggregation or conformational exchange.
2D TOCSY Correlates all protons within a spin system, enabling residue identification.Essential for assigning protons to specific amino acid residues.
2D NOESY/ROESY Identifies protons that are close in space (< 5 Å), providing distance restraints.Crucial for determining the 3D structure and identifying turns or specific folds induced by the oxane ring.
¹H-¹⁵N HSQC Provides a fingerprint of the peptide backbone, with one peak per non-proline residue.Chemical shift dispersion is an indicator of a well-structured peptide.[11]
Temperature Coefficient Studies Measures the change in amide proton chemical shift with temperature (dδ/dT).Small values (< -4.5 ppb/K) suggest the amide proton is involved in a hydrogen bond, which can stabilize secondary structures.
³J-Coupling Constants Relates to dihedral angles (φ) and provides information on backbone and side-chain conformations.Can help define the local conformation around the oxane-peptide bond.

Workflow for NMR-Based Structural Analysis:

NMR_Workflow Sample Peptide Sample (in appropriate solvent, e.g., H₂O/D₂O or TFE) Acquisition NMR Data Acquisition 1D ¹H 2D TOCSY/NOESY 2D HSQC Sample->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Assignment Resonance Assignment Assign protons and carbons to specific residues using TOCSY and HSQC Processing->Assignment Restraints Generate Structural Restraints NOE-based distance restraints J-coupling-based dihedral angle restraints Assignment->Restraints Modeling Structure Calculation & Molecular Modeling Use restraints to generate a family of 3D structures (e.g., using CYANA, XPLOR-NIH) Restraints->Modeling Validation Structure Validation & Analysis Assess the quality of the calculated structures and analyze conformational properties Modeling->Validation

Caption: The oxane ring restricts backbone rotation compared to a linear peptide.

Conclusion and Future Directions

The incorporation of oxane-2-carboxylic acid derivatives represents a valuable strategy in peptidomimetic design. The synthetic accessibility of the required building blocks and their compatibility with standard SPPS protocols make this an attractive approach for researchers in drug discovery. The rigid tetrahydropyran scaffold offers a powerful tool for controlling peptide conformation, enhancing metabolic stability, and ultimately, developing novel therapeutic agents with improved pharmacological profiles. Future work should focus on the synthesis of enantiomerically pure building blocks and a systematic investigation of their influence on the biological activity of well-characterized peptide ligands. The exploration of substituted oxane rings could further expand the chemical space and allow for fine-tuning of the conformational and electronic properties of these peptidomimetics.

References

  • Aillard, B.; Robertson, N.S.; Baldwin, A.R.; Robins, S.; Jamieson, A.G. Robust asymmetric synthesis of unnatural alkenyl amino acids for conformationally constrained α-helix peptides. Org. Biomol. Chem.2014 , 12, 8775–8782. [Link]

  • Albericio, F.; et al. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules2017 , 22(3), 446. [Link]

  • Boxus, T.; et al. Novel tetrahydropyran-based peptidomimetics from a bioisosteric transformation of a tripeptide. Evidence of their activity at melanocortin receptors. Bioorg. Med. Chem.2003 , 11(14), 3053-63. [Link]

  • Cabrele, C.; et al. 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b. Thieme, 2003. [Link]

  • Gante, J. Peptidomimetics—Tailored Enzyme Inhibitors. Angew. Chem. Int. Ed. Engl.1994 , 33, 1699-1720. [Link]

  • Hsieh, H. P.; et al. Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chem. Commun.1998 , 687-688. [Link]

  • Liskamp, R. M. J. Conformationally restricted amino acids and dipeptides, and their use in the design of peptides and peptidomimetics. Recl. Trav. Chim. Pays-Bas1994 , 113, 1-19. [Link]

  • Madan, A.; Rao, B. V. A concise synthesis of novel pyran-β-amino acid. Tetrahedron Lett.2005 , 46, 323-324. [Link]

  • Milewska, K. D.; Malins, L. R. Synthesis of Amino Acid α-Thioethers and Late-Stage Incorporation into Peptides. Org. Lett.2022 , 24(21), 3748–3752. [Link]

  • Muli, C. S.; et al. NMR-Guided Studies to Establish the Binding Interaction between a Peptoid and Protein. J. Am. Chem. Soc.2025 , 147(31). [Link]

  • Raghothama, S. Proline Analogues. Chem. Rev.2024 . [Link]

  • Roy, A.; et al. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules2013 , 18(2), 2299-2328. [Link]

  • Sal-Ahmad, N.; et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules2021 , 11(7), 938. [Link]

  • Spatola, A. F. Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sci.1983 , 32(25), 2881-9. [Link]

  • Stanfield, R. L.; et al. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. J. Med. Chem.2023 . [Link]

  • Thompson, S.; et al. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chem. Eur. J.2025 . [Link]

  • Wüthrich, K. NMR of Proteins and Nucleic Acids. Wiley, 1986. [Link]

  • Yeo, D.J.; Warriner, S.L.; Wilson, A.J. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. ChemBioChem2018 , 19(14), 1429-1454. [Link]

  • Zanetti-Domingues, L. C.; et al. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules2019 , 24(23), 4290. [Link]

  • Zhang, Z.; et al. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Pharmaceutics2021 , 13(7), 1063. [Link]

  • Das, S.; et al. Design and Synthesis of trans 3-Aminopyran-2-Carboxylic Acid (APyC) and α/β-Peptides with 9/11-helix. Org. Biomol. Chem.2011 , 9, 6083-6086. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity in 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid. This guide is designed to provide in-depth, pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing racemization during chemical transformations of this valuable building block. By understanding the underlying mechanisms and employing optimized protocols, you can ensure the stereochemical purity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing diastereomeric impurities in my final product after an amide coupling reaction. What is the most likely cause?

A1: The most common cause of stereochemical scrambling during the coupling of N-alkoxycarbonyl-protected amino acids, such as your Boc-protected oxane derivative, is racemization at the α-carbon.[1][2] This process typically occurs through the formation of a 5(4H)-oxazolone intermediate.[1][3]

Mechanism Deep Dive: The Oxazolone Pathway

  • Activation: Your coupling reagent (e.g., a carbodiimide like EDC or a uronium salt like HATU) activates the carboxylic acid, making it highly electrophilic.

  • Cyclization: The carbonyl oxygen of the Boc-protecting group attacks the activated carboxyl carbon, forming a five-membered oxazolone ring.

  • Deprotonation & Racemization: The proton on the α-carbon of this oxazolone intermediate is significantly more acidic than in the starting acid. A base in the reaction mixture can abstract this proton, forming a planar, achiral enolate intermediate.[1][3][4]

  • Non-Stereoselective Attack: When the amine nucleophile attacks this achiral intermediate, it can do so from either face, leading to a mixture of both R and S configurations at the α-carbon and resulting in a mixture of diastereomeric products.[1]

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Activation & Cyclization cluster_2 Racemization Event cluster_3 Product Formation A Boc-NH-Oxane-COOH (Stereocenter Intact) B Activated Ester A->B + Coupling   Reagent C 5(4H)-Oxazolone (Chiral) B->C Intramolecular   Attack D Oxazolone Enolate (Achiral, Planar) C->D + Base (Proton Abstraction) E Desired Diastereomer D->E + Amine (Attack Face A) F Undesired Diastereomer D->F + Amine (Attack Face B)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid vs. Piperidine-2-carboxylic acid

As drug discovery increasingly pivots towards conformationally restricted scaffolds to improve metabolic stability and target affinity, saturated heterocycles have become indispensable. This guide provides an in-depth, o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly pivots towards conformationally restricted scaffolds to improve metabolic stability and target affinity, saturated heterocycles have become indispensable. This guide provides an in-depth, objective comparison between two highly valuable building blocks: 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (Compound A) and piperidine-2-carboxylic acid (Compound B, commonly known as pipecolic acid).

Designed for researchers and drug development professionals, this analysis dissects their physicochemical properties, structural causality in peptidomimetics, and field-proven experimental workflows.

Structural Causality & Physicochemical Profiling

While both compounds are six-membered saturated heterocycles bearing a carboxylic acid at the 2-position, their core atoms (oxygen vs. nitrogen) and amino group placements dictate entirely different applications in medicinal chemistry.

Compound A: The Oxane-Based γ -Amino Acid Surrogate

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid features a tetrahydropyran (oxane) core. Because the amino group is located at the 4-position (exocyclic) and the carboxylic acid at the 2-position, this molecule acts as a conformationally restricted γ -amino acid .

  • Basicity & ADME Tuning: Replacing a piperidine nitrogen with an oxane oxygen eliminates a basic center. This bioisosteric replacement is a classical strategy to lower the compound's overall pKa and lipophilicity (clogP), which mitigates hERG channel blockade liabilities and reduces lysosomal trapping[1].

  • Dipeptide Isostere: The functionalized tetrahydropyran core structurally mimics sugar amino acids (SAAs). When incorporated into a peptide backbone, it acts as a rigid dipeptide isostere that can induce specific secondary structures while providing an ether oxygen to act as a hydrogen-bond acceptor in hydrophobic binding pockets[2].

Compound B: The Piperidine-Based α -Amino Acid

Piperidine-2-carboxylic acid (Pipecolic acid) is a naturally occurring, non-proteinogenic α -amino acid . It is the six-membered homologue of proline.

  • Conformational Constraint: The incorporation of the secondary amine into the ring means that, upon peptide coupling, it forms a tertiary amide. The expanded six-membered ring increases steric bulk compared to proline, which alters the rotational energy barrier of the α -carbon and the cis/trans equilibrium of the amide bond[3].

  • Reverse-Turn Induction: Pipecolic acid is highly effective at nucleating reverse-turn structures. Specifically, it is known to stabilize type-VI β -turns in peptidomimetics, making it a critical scaffold for designing integrin ligands and NMDA receptor antagonists[4][5][6].

Divergence Root Conformationally Constrained Amino Acid Scaffolds CompA Compound A: Boc-4-amino-oxane-2-carboxylic acid Root->CompA CompB Compound B: Piperidine-2-carboxylic acid Root->CompB PropA1 Oxygen Heterocycle (Oxane) Reduces basicity & lipophilicity CompA->PropA1 PropA2 γ-Amino Acid Surrogate Dipeptide Isostere CompA->PropA2 PropB1 Nitrogen Heterocycle (Piperidine) Proline Homologue CompB->PropB1 PropB2 α-Amino Acid Alters cis/trans amide ratio CompB->PropB2

Caption: Logical divergence of oxane vs. piperidine scaffolds in peptidomimetic drug design.

Quantitative Data & Property Comparison

The following table summarizes the key physicochemical and structural differences that should drive your selection process during scaffold hopping or library design.

Parameter4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acidPiperidine-2-carboxylic acid (Pipecolic Acid)
Core Heterocycle Oxane (Tetrahydropyran)Piperidine
Amino Acid Classification γ -amino acid derivative α -amino acid (Proline homologue)
Nitrogen Basicity Non-basic (Boc-protected primary amine)Basic (Secondary amine in ring, pKa ~10.6)
H-Bonding Capacity 1 Donor (Amine), 4 Acceptors (Ether, Boc, COOH)2 Donors (Amine, COOH), 2 Acceptors
Primary Structural Role Dipeptide isostere, ADME modifier β -turn inducer, cis/trans modulator
Protection Strategy Pre-protected (N-Boc) for immediate useRequires protection (Fmoc/Boc) prior to SPPS

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols detail the optimal coupling strategies for each compound. They include self-validating steps to prevent downstream synthesis failures.

Protocol A: Solution-Phase Amide Coupling of the Oxane Derivative

Due to the steric hindrance around the 2-position of the oxane ring, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to prevent epimerization and ensure high yields.

  • Activation: Dissolve 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Stir for 10 minutes to form the active OAt ester. Causality: Pre-activation at low temperatures minimizes racemization at the C2 stereocenter.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Warm to room temperature and stir for 2–4 hours.

  • Validation (Self-Validating Step): Monitor via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass ( [M+H]+ ) confirms completion.

  • Workup: Quench with saturated NaHCO3​ , extract with EtOAc, wash with 1M HCl and brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) with Pipecolic Acid

Incorporating pipecolic acid into a peptide chain requires overcoming the steric bulk of the piperidine ring. Furthermore, standard colorimetric tests fail here.

  • Coupling: To a resin-bound peptide with a free N-terminus, add Fmoc-Pip-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. Shake for 2 hours at room temperature.

  • Validation (Critical Expert Insight): Do not use the Kaiser test to check for unreacted amines. The Kaiser test relies on primary amines and will yield a false negative for the secondary amine of pipecolic acid. Use the Chloranil test instead. A negative result (colorless/yellow beads) confirms successful coupling.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.

  • Subsequent Coupling: The secondary amine of the newly exposed pipecolic acid is highly hindered. For the next amino acid addition, use HATU/HOAt and extend the coupling time to 4 hours, or use microwave-assisted SPPS.

SPPS Resin Peptide-Resin (Free N-terminus) Couple Couple Fmoc-Pip-OH (DIC/OxymaPure, 2h) Resin->Couple Test Chloranil Test (Secondary Amine Validation) Couple->Test Deprotect Fmoc Deprotection (20% Piperidine/DMF) Test->Deprotect Next Next Amino Acid Coupling Deprotect->Next

Caption: Step-by-step SPPS workflow for pipecolic acid, highlighting the necessity of the Chloranil test.

Conclusion

The choice between 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid and piperidine-2-carboxylic acid fundamentally alters the trajectory of a drug discovery program. If the goal is to induce a rigid β -turn and explore the conformational space of a proline homologue, pipecolic acid is the superior choice. Conversely, if the objective is to modulate ADME properties by reducing basicity, lowering lipophilicity, and introducing a dipeptide isostere with hydrogen-bond accepting capabilities, the oxane-based γ -amino acid provides a highly functionalized, modern alternative.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug development requires uncompromising safety and logistical precision. 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to advanced drug development requires uncompromising safety and logistical precision. 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (CAS: 1779582-40-9)—often referred to as 4-(Boc-amino)tetrahydropyran-2-carboxylic acid—is a highly specialized cyclic amino acid derivative. The tetrahydropyran ring restricts conformational flexibility, making it invaluable for synthesizing metabolically stable peptidomimetics.

However, the presence of the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group, while crucial for preventing unwanted side reactions during amide bond formation[1], alters the compound's physicochemical profile, introducing specific handling and toxicity hazards. This guide provides a self-validating, step-by-step operational framework for researchers handling this compound.

Mechanistic Hazard Profile

Understanding the causality behind a chemical's hazard classification is the first step in effective risk mitigation. According to notified Classification and Labelling (C&L) standards, this compound presents significant risks[2]:

  • Acute Toxicity (H302, H312, H332): The compound is toxic via oral, dermal, and inhalation routes. The lipophilic nature of the Boc group enhances the molecule's ability to cross biological membranes, particularly if accidentally dissolved in a carrier solvent on the skin.

  • Irritation (H315, H319): It causes skin irritation and severe eye irritation (Category 2A). Contact with ocular fluid causes rapid localized acidification.

  • Specific Target Organ Toxicity (H336): Inhalation of the fine, amorphous powder can lead to central nervous system depression and severe respiratory tract irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix details the required equipment and the scientific causality dictating its use.

PPE CategorySpecificationHazard MitigatedScientific Justification (Causality)
Eye Protection ANSI Z87.1 Chemical Safety GogglesEye Irritation (H319)[2]Prevents ingress of fine amorphous powder. Safety glasses with side shields are inadequate against airborne dust.
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Dermal Toxicity (H312), Skin Irritation (H315)[2]The lipophilic Boc group enhances dermal penetration. Nitrile provides a robust barrier against the solid and common aprotic solvents used in peptide synthesis[1].
Respiratory N95 or P100 Particulate RespiratorInhalation Tox (H332), STOT SE 3 (H336)[2]Mandatory if handling outside a Class II Type A2 Biological Safety Cabinet or Fume Hood to prevent inhalation of aerosolized particulates.
Body Protection Flame-Resistant, Anti-Static Lab CoatElectrostatic DispersionPrevents the accumulation of electrostatic charges that can violently disperse fine organic powders during weighing and transfer.

Operational Workflow & Engineering Controls

To ensure absolute safety and experimental integrity, the handling of Boc-protected amino acids must follow a strict, unidirectional workflow.

HandlingProtocol cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Fume Hood Operations cluster_2 Phase 3: Decontamination & Disposal A Equilibrate Reagent B Don PPE (Nitrile, N95, Goggles) A->B C Anti-Static Weighing B->C Transfer to Hood D Solvent Addition (DMF / DCM) C->D Avoid Dust E Activation (HATU + DIEA) D->E Solubilize F Wet Wipe Surfaces E->F Post-Reaction G Segregate Waste F->G

Operational workflow for handling, reacting, and disposing of Boc-protected amino acids.

Experimental Protocol: Safe Weighing and Solubilization

This self-validating protocol guarantees both operator safety and the chemical integrity of the coupling reaction.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes prior to opening.

  • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Moisture degrades the Boc group over time and causes the powder to clump, ruining stoichiometric accuracy.

  • Validation Check: The exterior of the vial must be completely dry and at ambient temperature before unsealing.

Step 2: Anti-Static Weighing

  • Action: Inside a chemical fume hood (face velocity 80-100 fpm), use an anti-static weighing spatula to transfer the powder into a pre-tared, grounded weigh boat.

  • Causality: The powder is highly prone to static fly. Uncontrolled dispersion risks inhalation (H332) and contaminates the workspace[2].

  • Validation Check: The absence of powder clinging to the vertical walls of the weigh boat confirms successful static dissipation.

Step 3: Solubilization and Activation

  • Action: Transfer the solid to a dry reaction vessel. Add a polar aprotic solvent (e.g., DMF or DCM) to achieve the desired molarity. To initiate coupling, add an activating agent (e.g., HATU, 3 eq) followed by a tertiary amine base (e.g., DIEA, 6 eq)[1][3].

  • Causality: The bulky Boc group and tetrahydropyran ring require highly polar solvents for complete dissolution. The addition of DIEA neutralizes the system, preventing premature intramolecular cyclization[1].

  • Validation Check: The solution must become optically clear within 60 seconds of solvent addition. Persistent turbidity indicates moisture contamination or a degraded reagent batch.

Spill Response & Decontamination Protocol

Never use a dry brush or broom to clean up a spill of this compound. Dry sweeping aerosolizes the toxic powder, creating a severe inhalation hazard.

Spill ScaleQuantityImmediate ActionDecontamination Route
Minor < 5gCover gently with damp absorbent paper (using 10% isopropanol in water).Wipe inward. Wash surface with soap and water, followed by a 70% ethanol wipe.
Moderate 5g - 50gDon N95 respirator. Cover with damp towels to prevent aerosolization.Gather using a non-sparking scoop. Place in a sealed, labeled solid toxic waste container.
Major > 50gEvacuate laboratory immediately. Isolate ventilation if the spill is outside a fume hood.Requires professional HAZMAT intervention. Do not attempt cleanup.

Validation Check for Decontamination: After cleanup, a final wipe of the surface with a pH indicator swab should show a neutral pH (pH 6.5 - 7.5), confirming the complete removal of the acidic residue.

Waste Disposal & Environmental Plan

Boc-amino acid chemistry is often favored in green chemistry paradigms because the eventual deprotection of the Boc group (typically using Trifluoroacetic acid) generates only gaseous byproducts (isobutylene and carbon dioxide) rather than hazardous solid waste[4]. However, unreacted materials and solvents must be managed strictly:

  • Solid Waste: Contaminated weigh boats, gloves, and cleanup materials must be placed in a sealed chemical solid waste bag, explicitly labeled: "Toxic Solid Waste: Contains N-Boc Amino Acid Derivative."

  • Liquid Waste Segregation: Reaction filtrates containing DMF or DCM must be segregated into designated halogenated or non-halogenated liquid waste carboys.

  • Critical Safety Warning: Never mix unreacted Boc-amino acid waste with strong acid waste outside of a controlled, vented reaction setup. Uncontrolled Boc deprotection in a sealed waste carboy will cause rapid gas evolution (isobutylene/CO2), leading to catastrophic container over-pressurization and rupture[4].

References

  • NextSDS. "4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid - NextSDS". nextsds.com. 2

  • Benchchem. "Boc-DL-Phg-OH | 2900-27-8; 33125-05-2; 3601-66-9 | Benchchem". benchchem.com. 1

  • National Institutes of Health (NIH) / PMC. "Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles". nih.gov. 4

  • Proceedings of the National Academy of Sciences (PNAS). "Accelerated chemical synthesis of peptides and small proteins". pnas.org. 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.